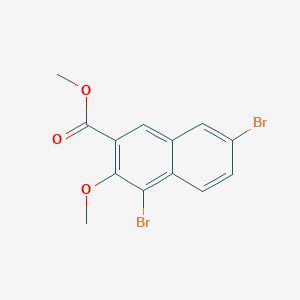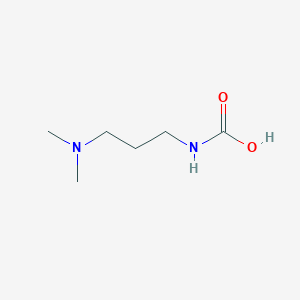
(3-(Dimethylamino)propyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)propyl)carbamic acid, also known as NPC-15437, is a chemical compound that belongs to the class of carbamate derivatives. It is a potent inhibitor of acetylcholinesterase (AChE) and has been extensively studied for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
(3-(Dimethylamino)propyl)carbamic acid inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
(3-(Dimethylamino)propyl)carbamic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce amyloid beta levels, a key factor in the development of Alzheimer's disease. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(Dimethylamino)propyl)carbamic acid is a potent inhibitor of AChE and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Further research is needed to optimize the formulation of (3-(Dimethylamino)propyl)carbamic acid for use in lab experiments.
Direcciones Futuras
Future research on (3-(Dimethylamino)propyl)carbamic acid should focus on optimizing its formulation for use in clinical trials. In addition, further studies are needed to determine the optimal dose and duration of treatment for Alzheimer's disease. Other potential applications of (3-(Dimethylamino)propyl)carbamic acid include the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel AChE inhibitors based on the structure of (3-(Dimethylamino)propyl)carbamic acid may lead to the discovery of new treatments for Alzheimer's disease and other neurological disorders.
Métodos De Síntesis
The synthesis of (3-(Dimethylamino)propyl)carbamic acid involves the reaction of 3-dimethylaminopropylamine with methyl chloroformate. The reaction yields (3-(Dimethylamino)propyl)carbamic acid as a white crystalline solid with a melting point of 69-70°C. Other methods of synthesis have also been reported, including the use of triphosgene as a coupling reagent.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)propyl)carbamic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to be a potent inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for cognitive function, and its depletion is a hallmark of Alzheimer's disease.
Propiedades
Número CAS |
188309-01-5 |
|---|---|
Nombre del producto |
(3-(Dimethylamino)propyl)carbamic acid |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-(dimethylamino)propylcarbamic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
RHLCLUWWRHEMDQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)O |
SMILES canónico |
CN(C)CCCNC(=O)O |
Sinónimos |
Carbamic acid, [3-(dimethylamino)propyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



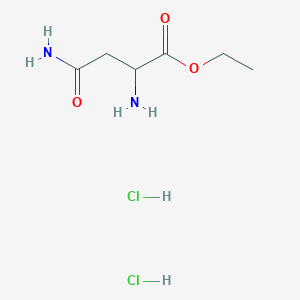
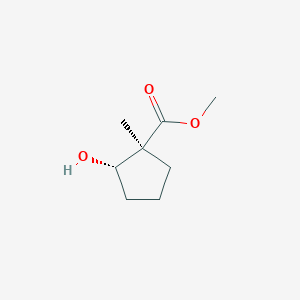


![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
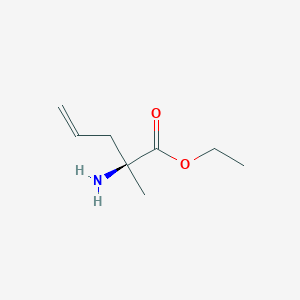
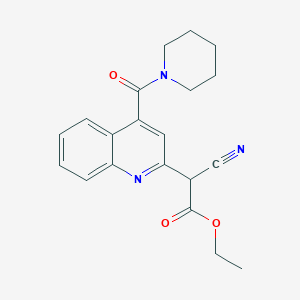
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
